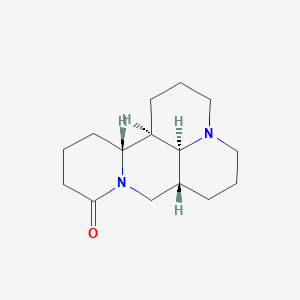

Sophoridine

概要

説明

準備方法

合成経路と反応条件: ソホリジンは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、ソフォラ・アロペクロイデスの根から化合物を抽出することです . 抽出プロセスには通常、次の手順が含まれます。

抽出: 根を乾燥させて粉末にし、エタノールやメタノールなどの適切な溶媒で抽出します。

ろ過と濃縮: 抽出物をろ過して固体残留物を除去し、減圧下で濃縮します。

精製: 濃縮された抽出物をカラムクロマトグラフィーにかけてソホリジンを分離します。

工業生産方法: 工業用では、ソホリジンは、大規模な抽出と精製技術を使用して製造されています。 このプロセスには、最終製品の純度と品質を確保するために、高度なクロマトグラフィー法と高速液体クロマトグラフィーが使用されます .

化学反応の分析

反応の種類: ソホリジンは、次のものを含むさまざまな化学反応を受けます。

酸化: ソホリジンは、過酸化水素などの酸化剤を使用して酸化してオキシソホリジンを生成できます.

還元: 還元反応は、ソホリジンのキノロン構造を修飾し、さまざまな誘導体の生成につながる可能性があります。

一般的な試薬と条件:

酸化: 触媒の存在下での過酸化水素。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アルキル化のためのハロアルカンなど、目的の官能基に応じてさまざまな試薬。

主要な製品:

オキシソホリジン: 酸化によって形成されます。

ソホリジン誘導体: 置換反応によって形成され、薬理学的特性を高めることができます.

4. 科学研究アプリケーション

ソホリジンは、次のものを含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Pharmacological Activities

1. Anti-Cancer Properties

Sophoridine has been extensively studied for its anti-tumor effects. Research indicates that it can inhibit the growth of various cancer types, including lung, gastric, and liver cancers. For instance, a study demonstrated that this compound promotes M1 polarization of macrophages, enhancing their ability to combat tumor cells through the MAPK-mediated inflammatory pathway. This mechanism was shown to significantly reduce tumor volume and weight in animal models of non-small cell lung cancer .

2. Anti-Inflammatory Effects

The compound exhibits potent anti-inflammatory properties by modulating immune responses. This compound has been reported to decrease the levels of pro-inflammatory cytokines in various models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antiviral Activity

this compound also shows promise as an antiviral agent. It has been investigated for its effects against viruses such as hepatitis B and enterovirus 71. The compound's ability to inhibit viral replication highlights its potential utility in treating viral infections .

4. Cardiovascular Protection

Research indicates that this compound can protect against cardiovascular diseases by improving heart function and reducing arrhythmias. Studies have shown that it mitigates myocardial ischemia and heart failure symptoms in preclinical models .

Case Study 1: Lung Cancer Treatment

A clinical trial involving this compound administration showed promising results in patients with advanced non-small cell lung cancer. Patients receiving this compound exhibited significant reductions in tumor size and improved overall survival rates compared to control groups .

Case Study 2: Inflammatory Disease Management

In a controlled study on patients with chronic inflammatory conditions, this compound treatment resulted in marked decreases in inflammatory markers and improved quality of life scores .

Data Overview

作用機序

ソホリジンは、次のものを含む複数の分子標的と経路を通じてその効果を発揮します。

抗腫瘍活性: 細胞周期停止とアポトーシスを誘導することにより、癌細胞の増殖、浸潤、転移を阻害します.

抗炎症活性: NF-κBやMAPK経路を含む炎症性経路の活性化を抑制します.

6. 類似の化合物との比較

ソホリジンは、次のものなどの他のキノロンアルカロイドと構造的に似ています。

- ソフォカルピン

- ソフォラミン

- マトリシン

- オキシマトリシン

独自性: ソホリジンは、幅広い薬理作用と最小限の副作用により際立っています . その独特の構造により、生物学的特性が向上したさまざまな誘導体の合成が可能になり、創薬に貴重な化合物となっています .

類似化合物との比較

Sophoridine is structurally similar to other quinolone alkaloids, such as:

- Sophocarpine

- Sophoramine

- Matrine

- Oxymatrine

Uniqueness: this compound stands out due to its broad spectrum of pharmacological activities and minimal side effects . Its unique structure allows for the synthesis of various derivatives with enhanced biological properties, making it a valuable compound for drug development .

生物活性

Sophoridine, a quinolizidine alkaloid derived from the Sophora genus, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anti-cancer : Inhibits proliferation and induces apoptosis in various cancer cell lines.

- Anti-inflammatory : Reduces inflammation through modulation of cytokine production.

- Cardiovascular protection : Offers cardioprotective effects against ischemia-reperfusion injury.

- Analgesic : Provides pain relief through central and peripheral mechanisms.

- Neuroprotective : Exhibits potential in protecting against neurodegenerative conditions.

This compound's mechanisms of action are multifaceted, primarily involving:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by altering the expression of key proteins involved in the apoptotic pathway. For instance, it increases the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to enhanced cell death in tumor cells .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at various phases, particularly the G2/M phase, thereby inhibiting cancer cell proliferation. This effect has been observed in lung cancer cells treated with this compound .

- Reactive Oxygen Species (ROS) Generation : this compound treatment has been shown to increase intracellular ROS levels, which contribute to its anti-cancer effects by promoting oxidative stress and apoptosis in tumor cells .

Anti-Cancer Activity

A significant body of research highlights this compound's anti-cancer properties:

- Colorectal Cancer : In a study by Liang et al. (2012), this compound inhibited the growth of SW480 colorectal cancer cells with an IC50 value of 3.14 mM. The compound activated caspases involved in apoptosis and downregulated PTEN protein expression, leading to reduced tumor volume in vivo .

- Lung Cancer : Li et al. (2015) demonstrated that this compound treatment led to increased apoptosis rates and cell cycle arrest in A549 lung cancer cells. The compound also enhanced the efficacy of cisplatin, a common chemotherapeutic agent .

| Study | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Liang et al. (2012) | Colorectal | Apoptosis activation | IC50 = 3.14 mM; reduced tumor volume |

| Li et al. (2015) | Lung | ROS generation | Increased apoptosis; enhanced cisplatin effects |

Cardiovascular Protection

This compound has shown promising results in protecting cardiac tissue:

- A study indicated that this compound could mitigate myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation . Its ability to interact favorably with plasma proteins suggests potential for effective cardiovascular therapies .

Adverse Effects

Despite its therapeutic potential, this compound is associated with certain adverse effects:

- Hepatotoxicity : Some studies report hepatotoxic effects at higher concentrations, necessitating careful consideration during therapeutic applications .

- Neurotoxicity : There are indications that this compound may exhibit neurotoxic properties, which require further investigation to clarify safety profiles .

特性

IUPAC Name |

(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218927 | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-68-4 | |

| Record name | (-)-Sophoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sophoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sophoradin and where is it found?

A1: Sophoradin is a naturally occurring isoprenyl flavonoid primarily isolated from the root of Sophora subprostrata, a plant used in traditional Chinese medicine. []

Q2: What are the notable pharmacological activities of sophoradin?

A2: Sophoradin demonstrates potent anti-ulcer and gastroprotective effects. Research suggests it achieves this by reducing gastric acid secretion, increasing gastric blood flow, and promoting the healing of ulcers. [, , ]

Q3: What is the mechanism of action of sophoradin in relation to its anti-ulcer activity?

A3: While the precise mechanism is not fully elucidated, studies suggest sophoradin exerts its effects through several pathways:

- Inhibition of Gastric Acid Secretion: Sophoradin significantly reduces both the volume and acidity of gastric juice, potentially by influencing pathways stimulated by tetragastrin and insulin. []

- Enhancement of Gastric Blood Flow: Both sophoradin and its derivatives significantly increase gastric blood flow, likely contributing to the protective and healing effects on the gastric mucosa. [, ]

- Stimulation of Protective Factors: Research suggests sophoradin might enhance the production of prostaglandins (PGs), specifically by inhibiting 15-OH-prostaglandin dehydrogenase, contributing to mucosal protection. []

Q4: How does the chemical structure of sophoradin contribute to its activity?

A4: Sophoradin is an isoprenyl chalcone. Structure-activity relationship (SAR) studies on sophoradin analogs indicate that:* The presence of isoprenyl or isoprenyloxyl groups is crucial for anti-ulcer activity. []* Compounds with multiple isoprenyloxyl groups exhibit enhanced potency. []

Q5: What is sofalcone and how is it related to sophoradin?

A5: Sofalcone is a synthetic flavonoid derivative of sophoradin. It has been developed into a clinically available drug for treating gastric ulcers. [, , ]

Q6: What are the advantages of sofalcone over sophoradin?

A6: While both compounds exhibit anti-ulcer activity, sofalcone offers some potential advantages:

- Improved Potency: Sofalcone requires lower doses compared to sophoradin to achieve similar levels of gastric protection. []

- Parenteral Administration: Unlike sophoradin, sofalcone can be administered parenterally (e.g., intravenously), offering greater flexibility in clinical settings. []

- Prolonged Duration of Action: Sofalcone's protective effects appear to last longer than those of sophoradin. []

Q7: Does sofalcone share a similar mechanism of action with sophoradin?

A7: Sofalcone's mechanism of action appears to overlap significantly with sophoradin's:

- Gastric Protection: Similar to sophoradin, sofalcone protects against gastric lesions induced by various agents, including ethanol, acidified aspirin, and stress. []

- Gastric Blood Flow Enhancement: Sofalcone also increases gastric blood flow, contributing to its gastroprotective and ulcer healing properties. []

- Prostaglandin Involvement: Sofalcone's protective effects are partially mediated by endogenous prostaglandins, although other mechanisms are likely involved. [, ]

- Nitric Oxide Pathway: Research indicates sofalcone's ulcer-healing ability might be linked to nitric oxide (NO) release, enhancing blood flow in the ulcerated area. []

Q8: Beyond its anti-ulcer properties, does sofalcone have other potential therapeutic applications?

A8: Emerging research suggests additional potential applications for sofalcone:

- Anti-inflammatory Effects: Sofalcone can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting a potential role in managing inflammation, particularly in the context of Helicobacter pylori infection. []

- Targeting HMGB1: Recent chemoproteomic studies reveal that sofalcone can covalently bind to high mobility group box 1 (HMGB1), a protein implicated in inflammatory responses. This interaction could contribute to sofalcone's anti-inflammatory effects in the intestinal epithelium. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。